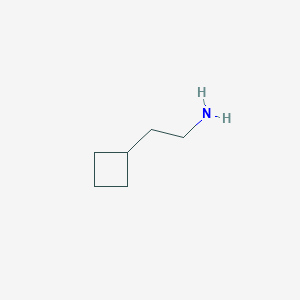

2-Cyclobutylethanamine

Description

Properties

IUPAC Name |

2-cyclobutylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPESYORZVKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597424 | |

| Record name | 2-Cyclobutylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60637-97-0 | |

| Record name | 2-Cyclobutylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclobutylethanamine: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in drug design.[1] Its unique three-dimensional, puckered structure can offer a degree of conformational rigidity that is advantageous for receptor binding, while also potentially improving metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] 2-Cyclobutylethanamine, a primary amine featuring this distinctive carbocyclic ring, represents a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural details but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 60637-97-0) is a primary aliphatic amine with a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol . The structure consists of a cyclobutane ring connected to an ethylamine moiety. The presence of the puckered cyclobutane ring introduces a specific three-dimensional geometry that can influence its interaction with biological targets.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Comments and Rationale |

| Molecular Formula | C₆H₁₃N | Based on its chemical structure. |

| Molecular Weight | 99.17 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~130-140 °C | Estimated based on the boiling point of cyclobutylamine (81.5 °C) and the addition of an ethyl group, which would increase the molecular weight and van der Waals forces. |

| Density | ~0.85 g/mL | Estimated to be slightly higher than that of cyclobutylamine (0.833 g/mL) due to the larger molecular size. |

| Solubility | Soluble in water and common organic solvents. | The primary amine group can form hydrogen bonds with water, conferring aqueous solubility. The cyclobutyl and ethyl groups provide nonpolar character, allowing for solubility in organic solvents. |

| pKa | ~10.5 | The primary amine group is basic, and its pKa is expected to be in the typical range for aliphatic amines. |

Synthesis and Spectroscopic Characterization

A reliable synthetic route to this compound is essential for its availability in research. A common and effective method for the preparation of primary amines is the reduction of the corresponding nitrile.

Proposed Synthesis: Reduction of 2-Cyclobutylacetonitrile

The synthesis of this compound can be achieved through the reduction of 2-cyclobutylacetonitrile. This can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]

Caption: Reactivity of this compound with electrophiles.

As a nucleophile, this compound will readily react with a variety of electrophiles:

-

Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts. [4]* Acylation: Reaction with acyl chlorides or anhydrides will form stable amide derivatives. [4]This is a common reaction used in the synthesis of bioactive molecules.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. [4]* Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones produces imines (Schiff bases), which can be further reduced to secondary amines (reductive amination). [5]

Analytical Methodologies

Accurate quantification of this compound is crucial in various research and development stages. Due to its lack of a strong chromophore, direct analysis by HPLC-UV is challenging. Therefore, derivatization is typically required for both GC and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile amines after derivatization to improve their chromatographic properties. [6] dot

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

-

Sample Preparation: To an aqueous sample or a solution of the analyte in a suitable solvent, add a basic buffer (e.g., borate buffer, pH 9) and trifluoroacetic anhydride (TFAA).

-

Derivatization: Vortex the mixture and heat at 60-70 °C for 15-30 minutes to form the trifluoroacetyl derivative.

-

Extraction: After cooling, extract the derivative into an organic solvent such as ethyl acetate or hexane.

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Injection: Splitless mode.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure good separation.

-

MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, pre-column derivatization with a fluorescent or UV-absorbing tag is necessary. Dansyl chloride is a widely used reagent for this purpose. [7] dot

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: HPLC with Dansyl Chloride Derivatization

-

Sample Preparation: Mix the sample containing this compound with a carbonate-bicarbonate buffer (pH ~9.5).

-

Derivatization: Add a solution of dansyl chloride in acetone and incubate the mixture in the dark at an elevated temperature (e.g., 60 °C) for 30-60 minutes.

-

Quenching: Add a solution of a primary amine (e.g., proline or ammonia) to react with the excess dansyl chloride.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the dansyl derivative has maximum absorbance (typically around 254 nm) or fluorescence detection for higher sensitivity (excitation ~340 nm, emission ~520 nm). [8]

-

Applications in Research and Drug Development

The incorporation of a cyclobutane ring into drug candidates is a strategy employed to enhance various pharmacological properties. [9]The rigid, three-dimensional nature of the cyclobutane scaffold can lead to improved binding affinity and selectivity for a target receptor or enzyme by locking the molecule into a more favorable conformation. [10]Furthermore, the cyclobutane moiety can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. [11] this compound, as a primary amine, serves as a key building block for introducing the cyclobutylethyl motif into larger molecules. This can be particularly valuable in the development of:

-

GPCR Ligands: The conformational constraint provided by the cyclobutane ring can be beneficial for the design of potent and selective ligands for G-protein coupled receptors.

-

Enzyme Inhibitors: The cyclobutane group can be used to probe the hydrophobic pockets of enzyme active sites.

-

CNS-active Agents: The lipophilicity of the cyclobutane ring can aid in crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system.

Conclusion

This compound is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the cyclobutane ring, offer intriguing possibilities for the design of novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization and quantification. While experimental data for this specific compound remains limited, the principles and protocols outlined herein provide a solid foundation for researchers to confidently work with and explore the potential of this compound in their scientific endeavors. The continued exploration of such unique molecular scaffolds will undoubtedly contribute to the advancement of drug discovery and development.

References

- Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS.

- de Souza, A. R., et al. (2019).

- National Center for Biotechnology Information. (n.d.). (2-Cyclobutylethyl)(ethyl)amine. PubChem.

- National Center for Biotechnology Information. (n.d.). Cyclobutaneethanamine, N-(2-methoxy-1-methylethyl)-. PubChem.

- Chemical-Suppliers. (n.d.). This compound | CAS 60637-97-0.

- BenchChem. (2025). An In-depth Technical Guide to the Physical Characteristics of 2-Cycloheptylpropan-2-amine.

- BenchChem. (2025).

- University of Calgary. (n.d.). IR: amines.

- Aitken, R. A., et al. (2018). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.

- Idorsia Pharmaceuticals Ltd. (2019). Process for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides.

- Lin, D.-L., & Liu, R. H. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3).

- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.

- Linder, M. (n.d.).

- Clark, J. (n.d.).

- Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem.

- Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.

- Park, S.-Y., et al. (2009). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry.

- Wikipedia. (n.d.).

- PharmaBlock. (n.d.).

- Metcalfe, S., et al. (2020). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. BenchChem.

- Knowbee Tutoring. (2015, February 19).

- LibreTexts. (2023, August 29).

- Schmelz, E. A., et al. (2003). Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones.

- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.

- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

- van der Kolk, M. R., et al. (2022).

- InstaNANO. (n.d.).

- Arrayás, R. G., et al. (2006). Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection. The Journal of Organic Chemistry, 71(1), 34-45.

- Cephalon, Inc. (2008). Cyclobutyl amine derivatives.

- Molnár-Perl, I. (Ed.). (2005).

- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- TCI Chemicals. (n.d.).

- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ChemicalBook. (n.d.). 2-METHYLBUTYLAMINE(96-15-1) IR Spectrum.

- Wang, Y.-C., et al. (2020). (a) FTIR spectrum of each component and (b) optical image and (c)

- D'Acunzi, M., et al. (2009). IR spectra of (a) F-SWNTs, (b) butylamine (the arrows indicate...

- Kiss, R., et al. (2022). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules, 27(19), 6545.

- National Center for Biotechnology Information. (n.d.). (2-Cyclobutylethyl)(methyl)amine hydrochloride. PubChem.

- Lu, P., & Wang, M. (2018). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis | Request PDF.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2019096860A1 - Process for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides - Google Patents [patents.google.com]

- 4. (2-Cyclobutylethyl)(ethyl)amine | C8H17N | CID 53842989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repositorio.ufmg.br [repositorio.ufmg.br]

- 6. jfda-online.com [jfda-online.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

Strategic Synthesis of 2-Cyclobutylethanamine and Its Derivatives: A Medicinal Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a synthetic curiosity, is now a highly valued motif in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a strategic advantage in drug design, enabling chemists to enhance metabolic stability, improve potency and selectivity, and fine-tune pharmacokinetic profiles by moving away from flat, aromatic structures.[2][3] This guide provides an in-depth analysis of the primary synthetic pathways to 2-cyclobutylethanamine, a key building block for introducing the cyclobutylethyl moiety into drug candidates. We will dissect three core strategies: Reductive Amination, the Gabriel Synthesis, and a Wittig Reaction-based approach. For each pathway, we will explore the underlying chemical logic, provide detailed experimental protocols, and discuss the synthesis of derivatives, empowering researchers to effectively leverage this valuable scaffold in their drug discovery programs.

The Strategic Value of the Cyclobutane Moiety

The incorporation of saturated carbocycles, particularly strained rings like cyclobutane, is a powerful tactic to "escape from flatland" in drug design. Unlike conformationally flexible alkanes, the cyclobutane ring is rigid and puckered, which can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity for a target protein. This conformational restriction has been successfully employed in numerous drug candidates to enhance pharmacological properties.[1][2] Furthermore, the sp³-rich nature of the cyclobutane scaffold often leads to improved solubility and metabolic stability compared to analogous aromatic systems. The this compound framework is particularly useful as it provides a robust anchor point for introducing this beneficial ring system into a wide array of molecular architectures.

Core Synthetic Pathways

The synthesis of this compound can be approached from several angles, primarily revolving around the formation of the crucial carbon-nitrogen bond or the construction of the ethyl side chain. We will focus on three field-proven, reliable methodologies.

Pathway 1: Reductive Amination of Cyclobutylacetaldehyde

Reductive amination is arguably one of the most efficient and versatile methods for amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[4] This one-pot reaction is widely favored in industrial and academic settings for its operational simplicity and generally high yields.[5]

Causality and Experimental Choices: The reaction proceeds in two stages within the same pot: the formation of an imine (or iminium ion) from the aldehyde and an amine source (here, ammonia), followed by its immediate reduction to the target amine.[6] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger reductants like sodium borohydride (NaBH₄).[5] This is because they are selective, readily reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde.[5] This selectivity prevents the wasteful conversion of the aldehyde to the corresponding alcohol and ensures the reaction is driven towards the desired amine product. The reaction is typically run under mildly acidic conditions (pH 4-5), which catalyzes imine formation without excessively protonating and deactivating the amine nucleophile.[5]

Workflow: Reductive Amination Pathway

Caption: Gabriel synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound via Gabriel Synthesis

-

Step A: Synthesis of 2-Cyclobutylethyl Bromide

-

Cool a solution of 2-cyclobutylethanol (1.0 eq) in anhydrous diethyl ether to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto ice and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain 2-cyclobutylethyl bromide.

-

-

Step B: Gabriel Synthesis

-

To a solution of 2-cyclobutylethyl bromide (1.0 eq) in dimethylformamide (DMF) (0.5 M), add potassium phthalimide (1.1 eq).

-

Heat the mixture to 80-90 °C and stir for 6-8 hours.

-

Cool the reaction to room temperature and pour it into water. The N-(2-cyclobutylethyl)phthalimide product will precipitate.

-

Filter the solid, wash with water, and dry.

-

Suspend the crude N-(2-cyclobutylethyl)phthalimide in ethanol (0.4 M) and add hydrazine hydrate (1.5 eq).

-

Heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature, acidify with concentrated HCl, and filter off the precipitate.

-

Concentrate the filtrate, make it basic with NaOH, and extract with ether to isolate the final product.

-

Pathway 3: Wittig Reaction and Nitrile Reduction

This pathway builds the two-carbon side chain onto a cyclobutane core before installing the amine functionality. It is a highly reliable, albeit multi-step, approach that offers excellent control over the carbon skeleton. The key steps are a Wittig olefination followed by reduction of a nitrile. [7] Causality and Experimental Choices: The Wittig reaction is a powerful method for converting aldehydes or ketones into alkenes. [8][9]Starting from cyclobutanecarboxaldehyde, a Wittig reagent (ylide) is used to add a two-carbon unit. To set up for the final amine, a ylide bearing a nitrile group, such as (cyanomethylene)triphenylphosphorane, is an ideal choice. The reaction forms cyclobutylacrylonitrile. The double bond in this intermediate is then reduced. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a clean and effective method to saturate the alkene. Finally, the nitrile group is reduced to the primary amine. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or can also be achieved via catalytic hydrogenation under more forcing conditions.

Workflow: Wittig Reaction / Nitrile Reduction Pathway

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Profile of 2-Cyclobutylethanamine

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Cyclobutylethanamine, a primary amine of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable predicted spectroscopic profile. This approach offers valuable insights for researchers involved in the synthesis, identification, and characterization of novel chemical entities.

Introduction

This compound is a primary amine featuring a cyclobutane ring attached to an ethylamine moiety. Its structural characterization is paramount for confirming its identity and purity. The primary spectroscopic techniques for elucidating its structure are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the theoretical underpinnings and expected spectral features for each of these techniques as they apply to this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Probing the Proton Environments

Theoretical Framework: Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; deshielded protons appear at higher chemical shifts (downfield), while shielded protons appear at lower chemical shifts (upfield).[1][2] Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets, providing information about the connectivity of atoms.

Experimental Protocol: ¹H NMR Spectroscopy

Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.7-2.9 | Triplet | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the electron-withdrawing amine group are deshielded.[3] |

| ~ 1.8-2.2 | Multiplet | 1H | -CH- (cyclobutane) | The methine proton on the cyclobutane ring. |

| ~ 1.6-1.9 | Multiplet | 6H | -CH₂- (cyclobutane) | The methylene protons of the cyclobutane ring. The fluxional nature of the cyclobutane ring can lead to complex splitting patterns.[4] |

| ~ 1.4-1.6 | Quartet | 2H | -CH₂-CH₂-NH₂ | Protons on the carbon adjacent to the cyclobutane ring. |

| ~ 1.2 (variable) | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal may be broad and can be exchanged with D₂O.[3] |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the puckering of the cyclobutane ring.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule.[5] The chemical shift range for ¹³C is much larger than for ¹H, making it less likely for signals to overlap.[5][6] Standard ¹³C NMR spectra are proton-decoupled, meaning each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the spectrometer's frequency and acquisition parameters to account for the lower natural abundance and smaller magnetic moment of the ¹³C nucleus.[6]

Predicted ¹³C NMR Spectrum of this compound:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 40-50 | -CH₂-NH₂ | The carbon directly bonded to the electronegative nitrogen atom is deshielded.[3][7] |

| ~ 35-45 | -CH- (cyclobutane) | The methine carbon of the cyclobutane ring. |

| ~ 30-40 | -CH₂-CH₂-NH₂ | The methylene carbon adjacent to the cyclobutane ring. |

| ~ 15-25 | -CH₂- (cyclobutane) | The methylene carbons of the cyclobutane ring. |

Part 2: Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Experimental Protocol: IR Spectroscopy

Figure 2: A simplified workflow for acquiring an IR spectrum of a liquid sample.

Predicted IR Spectrum of this compound:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3300-3500 | N-H stretch | Medium (two bands) | Primary Amine |

| 2850-2960 | C-H stretch | Strong | Alkane |

| 1590-1650 | N-H bend (scissoring) | Medium | Primary Amine |

| 1450-1470 | C-H bend (scissoring) | Medium | Alkane |

| ~1375 | C-H bend (umbrella) | Medium | Alkane (CH₃) |

| 650-900 | N-H wag | Broad, Medium | Primary Amine |

The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine. The strong C-H stretching bands confirm the presence of the aliphatic cyclobutane and ethyl groups.

Part 3: Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

The Nitrogen Rule: For a molecule containing carbon, hydrogen, oxygen, and halogens, if it has an odd number of nitrogen atoms, its molecular ion will have an odd mass-to-charge ratio.[8][9] this compound (C₆H₁₃N) has a molecular weight of 99.18 g/mol , and as it contains one nitrogen atom, its molecular ion peak ([M]⁺) is expected at an odd m/z value of 99.

Experimental Protocol: Mass Spectrometry (EI-MS)

Figure 3: A generalized workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum of this compound:

| m/z | Proposed Fragment | Comments |

| 99 | [C₆H₁₃N]⁺ | Molecular ion peak. Expected to be weak for an acyclic aliphatic amine.[8] |

| 84 | [M - CH₃]⁺ | Loss of a methyl group. |

| 70 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 56 | [C₄H₈]⁺ | Loss of the ethylamine side chain. |

| 30 | [CH₂NH₂]⁺ | Base Peak. Result of α-cleavage, which is a characteristic fragmentation of primary amines.[9][10][11][12] |

The most significant fragmentation pathway for primary amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[8][11][13] For this compound, this would result in the formation of a resonance-stabilized iminium ion with an m/z of 30, which is expected to be the base peak in the spectrum.[9][12]

Figure 4: Proposed α-cleavage fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted ¹H and ¹³C NMR, IR, and MS data offer a robust framework for the identification and characterization of this molecule. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental data.

References

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]

-

Carrillo, M. J., et al. (2023, June 20). THEORETICAL AND MICROWAVE SPECTROSCOPIC CHARACTERIZATION OF CYCLOBUTENONE. University of Illinois IDEALS. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Patil, R., et al. (2021, January 18). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon. [Link]

-

Jiménez-Osés, G., et al. (2010). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). [Link]

-

ResearchGate. (1993, October). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]

-

Sarpong, R., & Tantillo, D. J. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

NIST WebBook. 1,2-Cyclobutane, bis-(methylamine)-. [Link]

-

NIST WebBook. Cyclobutylamine. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

National Institutes of Health. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. [Link]

-

Millikin University. IR Absorption Table. [Link]

-

PubChem. [2-(2-Propylsulfonylethyl)cyclobutyl]methanamine. [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Automated Topology Builder. (2R)-3,3-Dimethyl-2-butanamine | C6H15N | MD Topology | NMR. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Reactivity and Stability of 2-Cyclobutylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutylethanamine, a primary amine featuring a cyclobutane ring, is a structural motif of interest in medicinal chemistry and materials science. Its unique combination of a strained four-membered ring and a reactive primary amine group dictates its chemical behavior, influencing its suitability as a pharmaceutical intermediate or a building block in complex molecular architectures. Understanding the intrinsic reactivity and stability of this molecule under various conditions is paramount for its effective application, ensuring the development of safe, stable, and efficacious products.

This technical guide provides a comprehensive analysis of the reactivity and stability profile of this compound. It delves into the structural features governing its chemical properties, explores its degradation pathways under stress conditions, and offers field-proven insights into its handling and storage. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this versatile compound.

Section 1: Intrinsic Reactivity of this compound

The chemical reactivity of this compound is primarily governed by two key structural features: the nucleophilic primary amine and the strained cyclobutane ring.

The Role of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base.[1] This functionality is the primary site for many chemical transformations.

-

Basicity and Salt Formation: As a typical primary amine, this compound is basic and readily reacts with both mineral and organic acids to form stable salts.[1] This property is often exploited in pharmaceutical formulations to enhance water solubility and improve the handling of the compound.[1] The protonated form of the amine can also be crucial for binding to biological targets.[2]

-

Nucleophilicity: The amine group can participate in a wide range of nucleophilic substitution and addition reactions. It can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds to form more complex derivatives.

-

Oxidative Susceptibility: Primary amines are susceptible to oxidation.[3] The amine in this compound can be oxidized by various oxidizing agents, potentially leading to the formation of imines, oximes, or other degradation products. This is a critical consideration during synthesis, purification, and long-term storage.

The Influence of the Cyclobutane Ring

The cyclobutane ring in this compound possesses significant ring strain, which influences its stability and reactivity.[4][5][6] This strain arises from bond angles that deviate from the ideal 109.5° for sp³ hybridized carbon atoms.[4][5]

-

Angle and Torsional Strain: The C-C-C bond angles in cyclobutane are approximately 90°, leading to considerable angle strain.[4][6] Additionally, the molecule is not perfectly planar and adopts a "puckered" conformation to slightly alleviate torsional strain from eclipsing hydrogen atoms.[7]

-

Enhanced Reactivity: The inherent strain in the cyclobutane ring makes it more susceptible to ring-opening reactions compared to larger, less strained cycloalkanes like cyclopentane and cyclohexane.[5][8] While not as reactive as cyclopropane, the relief of ring strain can be a driving force for certain chemical transformations.[7] This inherent reactivity is a double-edged sword; it can be harnessed for synthetic purposes but also represents a potential instability pathway.

Section 2: Stability Profile under Stress Conditions

For pharmaceutical applications, understanding the stability of a molecule under various stress conditions is mandated by regulatory bodies and is crucial for determining appropriate storage conditions and shelf-life.[9][10] Forced degradation studies are employed to identify potential degradation products and pathways.[10][11]

Impact of pH

The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: In acidic solutions, the primary amine will be protonated, forming the corresponding ammonium salt. This protonation generally protects the amine from oxidative degradation. However, highly acidic conditions, especially at elevated temperatures, could potentially promote side reactions.

-

Basic Conditions: Under basic conditions, the free amine is present, making it more susceptible to oxidation and other degradation reactions. The specific degradation pathway would depend on the other reagents and conditions present.

Thermal Stability

Elevated temperatures can provide the activation energy for degradation reactions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.

-

Photolytic Degradation: According to ICH guideline Q1B, photostability testing is a crucial part of drug development.[14][15] Aliphatic amines do not strongly absorb UV-visible light, but in the presence of photosensitizers, they can undergo degradation. The solid-state photostability of this compound should be evaluated to determine if light-resistant packaging is necessary.[16][17]

Oxidative Stability

As previously mentioned, the primary amine is a key site for oxidative degradation.

-

Reaction with Oxidizing Agents: Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of a variety of degradation products.[18] The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions. It is crucial to avoid contact with strong oxidizing agents during handling and storage.

Section 3: Recommended Handling and Storage

Proper handling and storage procedures are essential to maintain the purity and stability of this compound.

-

Storage Conditions: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[19][20] Containers should be tightly sealed to prevent exposure to moisture and air.[20] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[19]

Section 4: Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following are representative protocols.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

Acid and Base Hydrolysis

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the solutions at 60°C for 24 hours.

-

Cool the solutions to room temperature. Neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

Thermal Degradation

-

Place a sample of solid this compound in a controlled temperature oven at 80°C for 48 hours.

-

Separately, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.

-

Analyze the samples for degradation.

Photolytic Degradation

-

Expose a thin layer of solid this compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

-

Analyze the samples for degradation.

Analytical Method

The analysis of the stressed samples should be performed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Section 5: Data Presentation and Visualization

Quantitative Data Summary

A hypothetical summary of forced degradation results is presented in the table below.

| Stress Condition | % Degradation of this compound | Number of Degradation Products |

| 0.1 M HCl, 60°C, 24h | < 1% | 0 |

| 0.1 M NaOH, 60°C, 24h | 5% | 1 |

| 3% H₂O₂, RT, 24h | 15% | 3 |

| Heat (Solid), 80°C, 48h | 2% | 1 |

| Heat (Solution), 60°C, 24h | 3% | 1 |

| Photolytic (Solid & Solution) | < 2% | 0 |

Visualization of Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound under oxidative stress.

Caption: Hypothetical oxidative degradation of this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for forced degradation studies.

Caption: General workflow for forced degradation studies.

Conclusion

This compound presents a unique chemical profile arising from the interplay between its reactive primary amine and strained cyclobutane ring. While the primary amine is the main site of reactivity, particularly towards oxidation, the cyclobutane ring contributes to the molecule's overall energy and potential for ring-opening reactions under certain conditions. A thorough understanding of its stability under various stress conditions, as outlined in this guide, is essential for its successful application in research and development. By implementing robust handling, storage, and analytical protocols, the challenges associated with the reactivity of this compound can be effectively managed, enabling its full potential to be realized in the synthesis of novel compounds and the development of new therapeutic agents.

References

-

Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

-

Pearson. Ring Strain Exam Prep | Practice Questions & Video Solutions. [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Wikipedia. Ring strain. [Link]

-

Quora. (2020, September 16). Why is cyclopropane more reactive than cyclobutane?[Link]

-

Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

NIH. Prodrugs for Amines. [Link]

-

Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

-

Semantic Scholar. (2016, December 14). Forced Degradation Studies. [Link]

-

Air Products. (2015, March 17). Ancamine 2904 Curing Agent. [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

-

Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?[Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

ResearchGate. (2014, September 12). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

-

Sciencemadness Wiki. (2020, August 25). Safe handling and storage of chemicals. [Link]

-

ResearchGate. (2019, August 6). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

-

LookChem. 2-Cyclobutylethylamine 60637-97-0 wiki. [Link]

-

ResearchGate. (2022, August 10). Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. [Link]

-

PubMed. (2020, June 16). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. [Link]

-

ResearchGate. (2012, August 6). Synthesis and Reactivity of 2-Azametallacyclobutanes. [Link]

-

PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

ResearchGate. (2020, May 19). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. [Link]

-

EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

RD Laboratories. Photostability. [Link]

-

MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. [Link]

-

IAGIM. Photostability. [Link]

-

NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

-

ChemRxiv. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

-

ResearchGate. Synthesis of cyclobutyl amine 8. [Link]

-

PubMed. (2014). Identification of the major degradation pathways of ticagrelor. [Link]

-

PubChem. 2-cyclobutyl-N-(2-propan-2-yloxyethyl)ethanamine. [Link]

-

PubChem. [2-(2-Propylsulfonylethyl)cyclobutyl]methanamine. [Link]

-

PubMed. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. [Link]

-

MDPI. (2023). Lifitegrast Degradation: Products and Pathways. [Link]

-

Eawag-BBD. (2006, February 19). 2-Mercaptobenzothiazole Degradation Pathway. [Link]

-

ResearchGate. (2020, May 21). Formation and thermal stability of two-phase microstructures in Al-containing refractory compositionally complex alloys. [Link]

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ring Strain Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. Ring strain - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 12. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rdlaboratories.com [rdlaboratories.com]

- 18. benchchem.com [benchchem.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

- 20. diplomatacomercial.com [diplomatacomercial.com]

The Strategic Sourcing and Application of 2-Cyclobutylethanamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of unique structural motifs is a cornerstone of innovative drug design. Among these, the cyclobutane moiety has garnered significant attention for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of 2-Cyclobutylethanamine, a key building block featuring this strained ring system, with a focus on its commercial availability, strategic sourcing, and practical applications in drug development.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now a prized component in the medicinal chemist's toolkit. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger cyclic systems. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of gem-dimethyl groups or other flexible linkers with a cyclobutane ring can improve metabolic stability by blocking sites of oxidative metabolism. The increasing prevalence of cyclobutane-containing compounds in drug candidates highlights the growing appreciation for these benefits.[1][2]

This compound, with its primary amine functionality extending from the cyclobutane core, serves as a versatile synthon for introducing this valuable scaffold into a wide range of molecular architectures. Its application spans the development of novel therapeutics for neurological disorders, inflammatory conditions, and oncology.[3][4]

Commercial Availability and Strategic Sourcing of this compound

The accessibility of key starting materials is a critical factor in the early stages of drug discovery. Fortunately, this compound (CAS No. 60637-97-0) is commercially available from a number of specialized chemical suppliers.[5][6] When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and lead times.

For research and development purposes, this compound is typically available in quantities ranging from grams to kilograms. The purity of the material is of paramount importance to ensure the reliability and reproducibility of experimental results. Most reputable suppliers provide a certificate of analysis detailing the purity and analytical methods used for its determination.

Below is a comparative table of notable suppliers of this compound:

| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |

| SynHet | CAS-60637-97-0 | >95% | Synthesis on demand | Specializes in custom synthesis and offers various purity grades.[7] |

| Aladdin Scientific | ALA-P112436 | min 97% | Gram quantities | Readily available for smaller scale research needs.[8] |

| Xiamen Hisunny Chemical Co., Ltd. | XHC7262904 | Not specified | Gram quantities | Offers competitive pricing for initial screening purposes.[6] |

It is advisable to procure small quantities from multiple suppliers for initial screening and validation before committing to a larger-scale purchase.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe use in the laboratory.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 60637-97-0[5] |

| Molecular Formula | C6H13N[5] |

| Molecular Weight | 99.17 g/mol [5] |

| Appearance | Liquid (presumed based on related structures) |

| Boiling Point | Not readily available, requires experimental determination |

| Solubility | Expected to be soluble in organic solvents |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

In case of exposure:

Researchers are strongly advised to obtain and review the supplier-specific SDS before handling this compound.

Synthetic Routes and Methodologies

The synthesis of cyclobutane derivatives can be challenging due to the inherent ring strain. However, various synthetic strategies have been developed to access these valuable structures.[11][12][13] A common conceptual pathway to this compound is outlined below.

Conceptual Synthetic Workflow for this compound.

A plausible synthetic approach involves the conversion of a commercially available cyclobutane-containing starting material, such as cyclobutanecarboxylic acid or cyclobutylmethanol, into a key intermediate like cyclobutylacetonitrile or cyclobutylacetaldehyde. Subsequent reduction of the nitrile or reductive amination of the aldehyde would yield the desired this compound. The choice of reagents and reaction conditions for these transformations would be critical to achieving a good yield and purity of the final product.

Applications in Drug Discovery: A Case Study Approach

The utility of this compound and related structures is best illustrated through their incorporation into bioactive molecules. The cyclobutane moiety can serve as a bioisosteric replacement for other groups, leading to improved drug-like properties.

One notable area of application is in the development of histamine H3 receptor antagonists for the treatment of neurological disorders. The (cyclobutylmethyl)amino group has been successfully incorporated into small molecules to generate potent and selective antagonists.[3]

Integration of this compound into a Drug Candidate.

In a typical drug discovery workflow, this compound would be coupled with a core scaffold containing other key pharmacophoric features. The resulting molecule would then be evaluated for its biological activity. The rigid nature of the cyclobutane ring introduced by this compound can help to orient the other substituents in a conformation that is optimal for binding to the target receptor, thereby enhancing potency and selectivity.

Conclusion

This compound is a valuable and commercially accessible building block for the design and synthesis of novel drug candidates. Its unique structural features, stemming from the conformationally constrained cyclobutane ring, offer medicinal chemists a powerful tool to optimize the properties of lead compounds. By carefully considering the sourcing, handling, and strategic incorporation of this versatile amine, researchers can accelerate the discovery and development of the next generation of innovative therapeutics.

References

- AK Scientific, Inc. Safety Data Sheet: N-(Cyclopropylmethyl)cyclobutanamine hydrochloride.

- 2-Cyclobutylethylamine 60637-97-0 wiki.

- This compound | CAS 60637-97-0 | Chemical-Suppliers.

- 2-cyclobutylethan-1-amine, min 97%, 1 gram.

- (2-Cyclobutylethyl)(ethyl)amine | C8H17N | CID 53842989 - PubChem.

- 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 - ChemicalBook.

- Cyclobutylamine - Safety D

- 2-cyclobutyl-2-N-methylbutane-1,2-diamine | C9H20N2 | CID 131227955 - PubChem.

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific (2009-09-22).

- SAFETY DATA SHEET - Fisher Scientific (2011-03-11).

- 2-Cyclobutylethan-1-amine - SynHet.

- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes - ChemRxiv.

- Synthesis of cyclobutyl amine 8.

- Buy [2-(aminomethyl)

- [2-(Aminomethyl)cyclobutyl]methanamine | 3396-16-5 - Benchchem.

- (Cyclobutylmethyl)(methyl)amine: A Versatile Building Block for Novel Therapeutics - Benchchem.

- Cyclobutanes in Small‐Molecule Drug Candid

- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes | Organic Chemistry | ChemRxiv | Cambridge Open Engage.

- Cyclobutanes in Small‐Molecule Drug Candid

- EP1888523B1 - Cyclobutyl amine derivatives - Google P

- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed.

- EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google P

- ISOPROPYL NITRITE CAS#: 541-42-4 • ChemWhat | D

- CAS No.541-42-4,Isopropyl nitrite Suppliers - LookChem.

- High Quality Isopropyl Nitrite CAS 541-42-4 | China | Manufacturer | Anhui Yiao New Material Technology Co., Ltd - ChemicalBook.

- CAS 541-42-4 suppliers, isopropyl nitrite suppliers - Pharma Info Source.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. benchchem.com [benchchem.com]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS 60637-97-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 2-Cyclobutylethan-1-amine [synhet.com]

- 8. calpaclab.com [calpaclab.com]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Cyclobutylethanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclobutylethanamine is a primary amine featuring a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry. The unique puckered conformation of the cyclobutane ring can impart favorable properties to drug candidates, including enhanced metabolic stability, improved potency, and better selectivity by providing conformational constraint.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its reactivity, and its potential applications as a key building block in the development of novel therapeutics. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Nomenclature and Identification

-

IUPAC Name : this compound

-

Synonyms : 2-Cyclobutylethan-1-amine, Cyclobutaneethanamine

-

CAS Number : 60637-97-0

-

Molecular Formula : C₆H₁₃N

-

Molecular Weight : 99.17 g/mol

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | Colorless liquid | [Vendor Data] |

| Boiling Point | 118 °C | [3] |

| Density | 0.883 g/cm³ | [Vendor Data] |

| Flash Point | 19 °C | [3] |

| Molecular Weight | 99.17 g/mol | [3] |

Synthesis and Manufacturing

A common and effective method for the synthesis of this compound is the reduction of cyclobutylacetonitrile. This two-step process, starting from cyclobutylmethanol, is outlined below.

Overall Synthesis Workflow

Caption: A two-step synthesis of this compound from Cyclobutylmethanol.

Experimental Protocol: Reduction of Cyclobutylacetonitrile

This protocol details the reduction of cyclobutylacetonitrile to this compound using lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

-

Cyclobutylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Nitrile: Dissolve cyclobutylacetonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cautiously quench the reaction by the dropwise addition of water, followed by 1 M NaOH solution, and then more water.

-

Workup: Filter the resulting precipitate and wash it with diethyl ether. Combine the organic filtrates, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals for the cyclobutane ring protons, the ethyl chain protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.7 | Triplet | 2H | -CH₂-NH₂ |

| ~ 1.6 - 2.0 | Multiplet | 7H | Cyclobutane ring protons |

| ~ 1.5 | Multiplet | 2H | -CH₂-CH₂-NH₂ |

| ~ 1.2 (variable) | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 42 | -CH₂-NH₂ |

| ~ 35-40 | -CH₂-CH₂-NH₂ |

| ~ 25-30 | Cyclobutane CH₂ carbons |

| ~ 18-22 | Cyclobutane CH carbon |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine and alkane functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretch (primary amine, two bands) |

| 2850 - 3000 | C-H stretch (alkane) |

| 1590 - 1650 | N-H bend (primary amine) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 99 | [M]⁺ (Molecular ion) |

| 82 | [M-NH₃]⁺ |

| 70 | [M-C₂H₅]⁺ |

| 55 | [C₄H₇]⁺ |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the primary amine group. It can undergo a variety of reactions to form a diverse range of derivatives.

Caption: Key reactions of the primary amine group in this compound.

-

N-Alkylation: The primary amine can be alkylated to form secondary and tertiary amines.

-

Acylation: Reaction with acid chlorides or anhydrides yields amides.

-

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a route to more complex secondary and tertiary amines.

Applications in Medicinal Chemistry and Drug Discovery

The cyclobutane ring is a valuable "bioisostere" for other groups, such as gem-dimethyl or phenyl groups, and can be used to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate. The incorporation of a cyclobutane moiety can lead to:

-

Improved Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[1]

-

Enhanced Potency and Selectivity: The rigid, puckered structure of the cyclobutane ring can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[2]

-

Increased Solubility: The introduction of a sp³-rich cyclobutane ring can increase the solubility of a compound compared to a flat aromatic ring.

-

Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, which can lead to the discovery of new drug candidates with unique biological activities.

While specific examples of drug candidates containing the this compound fragment are not widely reported in the public domain, its structural features make it an attractive building block for the synthesis of libraries of compounds for screening against various biological targets. For instance, it can be used as a starting material for the synthesis of novel histamine H3 receptor antagonists, which have potential applications in the treatment of neurological and psychiatric disorders.[4]

Safety, Handling, and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

- EP1888523B1 - Cyclobutyl amine derivatives - Google Patents. [URL: patents.google.

- Cyclobutylamine(2516-34-9) 1H NMR spectrum - ChemicalBook. [URL: www.chemicalbook.com/spectrum/2516-34-9_1hnmr.htm]

- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC7570621/]

- 2-Cyclobutylethylamine | 60637-97-0 - ChemicalBook. [URL: www.chemicalbook.com/ChemicalProductProperty_EN_CB72470990.htm]

- Application Notes and Protocols for the Synthesis of 2-Cyclobutylethane-1-thiol Derivatives - Benchchem. [URL: www.benchchem.com/application-notes/2-cyclobutylethane-1-thiol-synthesis-protocol]

- 1,2-Cyclobutane, bis-(methylamine)- - the NIST WebBook. [URL: webbook.nist.gov/cgi/cbook.cgi?ID=C1204008&Type=IR-SPEC&Index=1]

- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed. [URL: pubmed.ncbi.nlm.nih.gov/34986764/]

- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [URL: www.cambridge.org/engage/chemrxiv/article-details/6684e272b2d354b33a5f9f68]

- Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - NIH. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC10179183/]

- Application Notes and Protocols: Synthesis of 2- Cycloheptylpropan-2-amine from 2 - Benchchem. [URL: www.benchchem.com/application-notes/2-cycloheptylpropan-2-amine-synthesis-protocol]

- Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. [URL: www.google.com/books/edition/Manual_of_Acute_Toxicity/3UniAAAAMAAJ]

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC8395893/]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7576110B2 - Benzothiazole cyclobutyl amine derivatives - Google Patents [patents.google.com]

- 4. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereocontrolled Synthesis of Cyclobutane Derivatives

Abstract

The cyclobutane motif, a four-membered carbocycle, is a structural feature of increasing importance in medicinal chemistry and natural product synthesis.[1][2][3] Its inherent ring strain and unique puckered three-dimensional geometry offer a powerful tool for constraining molecular conformation, serving as a bioisostere for larger or more flexible groups, and improving pharmacokinetic properties.[1] However, the construction of this strained ring with precise control over stereochemistry presents a significant synthetic challenge. This guide provides a comprehensive overview of the principal modern strategies for the stereocontrolled synthesis of cyclobutane derivatives. We will explore the mechanistic underpinnings, scope, and limitations of key methodologies, including photochemical, thermal, and metal-catalyzed [2+2] cycloadditions, as well as ring contraction and ring-closing strategies. The causality behind experimental choices is emphasized, providing field-proven insights to guide the design and execution of synthetic routes toward stereochemically complex cyclobutane targets.

The Strategic Value of the Cyclobutane Scaffold in Drug Discovery

The cyclobutane ring is no longer a mere synthetic curiosity but a validated scaffold in marketed pharmaceuticals.[2] Its utility stems from a unique combination of properties:

-

Conformational Rigidity: Unlike flexible alkanes, the cyclobutane ring adopts a rigid, puckered conformation.[1] This property is invaluable for locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.

-

Metabolic Stability: Strategic replacement of metabolically vulnerable groups (e.g., a cyclohexane) with a cyclobutane ring can block sites of oxidation, leading to improved metabolic stability and better pharmacokinetic profiles.

-

Three-Dimensional Diversity: The non-planar structure of cyclobutanes provides access to novel chemical space, a concept often termed "escaping flatland" in drug discovery. This allows for the precise spatial orientation of pharmacophoric groups to optimize interactions within a protein's binding pocket.[1][3]

-

Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other chemical groups, such as alkenes (preventing cis/trans isomerization), gem-dimethyl groups, or larger cyclic systems, while introducing unique structural and electronic properties.[1][4]

The synthesis of blockbuster drugs like the chemotherapy agent Carboplatin and the HCV protease inhibitor Boceprevir, both featuring a cyclobutane core, underscores the therapeutic potential unlocked by this scaffold.[2]

Core Synthetic Strategy: The [2+2] Cycloaddition

The most direct and widely employed method for constructing the cyclobutane core is the [2+2] cycloaddition, where two olefinic components combine to form the four-membered ring.[5][6] The stereochemical outcome of this reaction is critically dependent on the method of activation: photochemical, thermal, or metal-catalyzed.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, providing access to complex structures that are often unattainable through thermal methods.[7][8] The reaction is governed by orbital symmetry rules; while a thermal [2+2] cycloaddition is symmetry-forbidden for ground-state alkenes, photochemical excitation allows the reaction to proceed via a suprafacial pathway.[9]

Mechanism and Stereochemical Causality: The reaction typically proceeds through the formation of an excited state of one alkene partner, either by direct UV irradiation or, more commonly, through energy transfer from a triplet sensitizer (e.g., thioxanthone, benzophenone).[10][11] This excited triplet state adds to the ground-state alkene in a stepwise manner via a 1,4-biradical intermediate. The stereochemistry of the final product is determined by the relative stability of the possible biradical intermediates and the dynamics of ring closure.

-

Expertise Insight: The choice of a triplet sensitizer is crucial. The sensitizer's triplet energy must be higher than that of the alkene to ensure efficient energy transfer, but not so high as to induce undesired side reactions. For N-aryl maleimides, which have lower triplet energies, a photosensitizer like thioxanthone is required, whereas N-alkyl maleimides can often react catalyst-free under UVA irradiation.[10]

// Transitions S -> S_S1 [label="hν (Light)"]; S_S1 -> S_T1 [label="Intersystem\nCrossing (ISC)"]; S_T1 -> S [label="Energy Transfer"]; A -> A_T1 [style=invis]; S_T1 -> A_T1 [lhead=cluster_ground, constraint=false, label="Energy Transfer\nto Alkene 1"]; A_T1 -> BR [label="+ Alkene 2"]; B -> BR; BR -> P [label="Ring Closure"];

// Invisible edges for alignment A -> B [style=invis]; }

Caption: Generalized workflow for a sensitized photochemical [2+2] cycloaddition.